1H-Imidazole-1-propanamine, 4-phenyl-
Overview
Description
1H-Imidazole-1-propanamine, 4-phenyl- is a heterocyclic organic compound that features an imidazole ring substituted with a phenyl group and a propanamine chain. This compound is part of the imidazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science due to its unique chemical properties.
Preparation Methods
The synthesis of 1H-Imidazole-1-propanamine, 4-phenyl- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the imidazole ring . Industrial production methods often employ high-yield, scalable processes such as multi-component reactions, which combine aldehydes, amines, and ammonium acetate under catalytic conditions .
Chemical Reactions Analysis
1H-Imidazole-1-propanamine, 4-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the reduction of the imidazole ring.
Major products from these reactions include substituted imidazoles, reduced imidazole derivatives, and imidazole N-oxides.
Scientific Research Applications
1H-Imidazole-1-propanamine, 4-phenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Imidazole-1-propanamine, 4-phenyl- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like indoleamine 2,3-dioxygenase, which plays a role in immune regulation by modulating tryptophan metabolism . This inhibition can suppress anti-tumor immunity and induce apoptosis in T-cells, highlighting its potential as an immunomodulatory agent .
Comparison with Similar Compounds
1H-Imidazole-1-propanamine, 4-phenyl- can be compared with other imidazole derivatives such as:
1H-Imidazole, 1-phenyl-: Similar in structure but lacks the propanamine chain, leading to different chemical reactivity and biological activity.
2-Phenyl-1H-imidazole: Another derivative with the phenyl group at a different position, affecting its chemical properties and applications.
The uniqueness of 1H-Imidazole-1-propanamine, 4-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-(4-phenylimidazol-1-yl)propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-7-4-8-15-9-12(14-10-15)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGVMGGOICDPBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C=N2)CCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544506 | |
Record name | 3-(4-Phenyl-1H-imidazol-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10544506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93667-93-7 | |
Record name | 3-(4-Phenyl-1H-imidazol-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10544506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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